N,N'-biphenyl-4,4'-diylbis(3-chloro-6-methoxy-1-benzothiophene-2-carboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound featuring multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of chloro and methoxy groups through electrophilic aromatic substitution reactions. The final steps involve the formation of amide bonds to link the biphenyl and benzothiophene units.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bonds can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield benzaldehyde derivatives, while reduction of the amide bonds can produce primary amines.
Wissenschaftliche Forschungsanwendungen
3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Shares the benzothiophene core but lacks the biphenyl moiety.
4’-AMINO-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Contains an amino group instead of a chloro group.
Uniqueness
3-CHLORO-N-[4’-(3-CHLORO-6-METHOXY-1-BENZOTHIOPHENE-2-AMIDO)-[1,1’-BIPHENYL]-4-YL]-6-METHOXY-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C32H22Cl2N2O4S2 |
---|---|
Molekulargewicht |
633.6 g/mol |
IUPAC-Name |
3-chloro-N-[4-[4-[(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)amino]phenyl]phenyl]-6-methoxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C32H22Cl2N2O4S2/c1-39-21-11-13-23-25(15-21)41-29(27(23)33)31(37)35-19-7-3-17(4-8-19)18-5-9-20(10-6-18)36-32(38)30-28(34)24-14-12-22(40-2)16-26(24)42-30/h3-16H,1-2H3,(H,35,37)(H,36,38) |
InChI-Schlüssel |
ULTZGYZBCMTNGJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=C(C6=C(S5)C=C(C=C6)OC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.